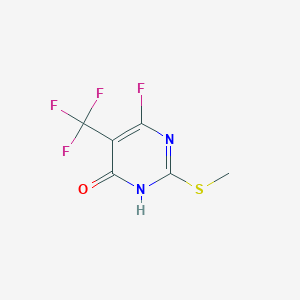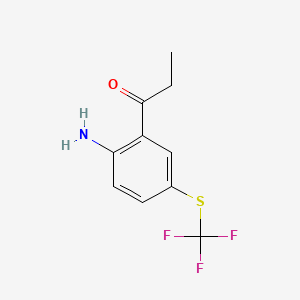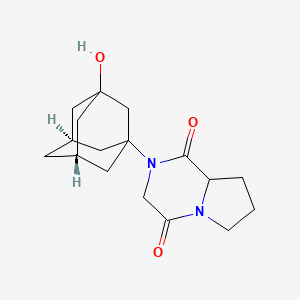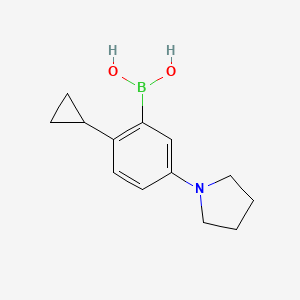
4(1H)-Pyrimidinone, 6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with fluorine, methylthio, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyrimidine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-(methylthio)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group.
6-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one: Chlorine instead of fluorine.
6-fluoro-2-(ethylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one: Ethylthio instead of methylthio.
Uniqueness
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the combination of fluorine, methylthio, and trifluoromethyl groups on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
100499-06-7 |
|---|---|
Fórmula molecular |
C6H4F4N2OS |
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
4-fluoro-2-methylsulfanyl-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H4F4N2OS/c1-14-5-11-3(7)2(4(13)12-5)6(8,9)10/h1H3,(H,11,12,13) |
Clave InChI |
LAAGLUWWKXWVGN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=O)N1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)

![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)


![6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine](/img/structure/B14077487.png)

![(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine](/img/structure/B14077496.png)

![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)
